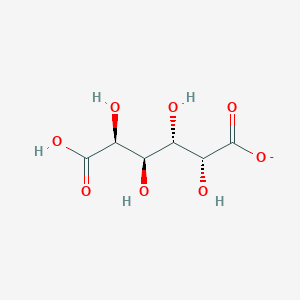
Dasyscyphin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dasyscyphin E is a natural product found in Dasyscyphella nivea with data available.
Applications De Recherche Scientifique
Synthesis and Antifungal Properties
Dasyscyphin E, a sesquiterpene quinol, has been synthesized from various sources such as cupressic acid and trans-communic acid. This synthesis is significant due to its potential antifungal properties. The synthesis involves key steps like oxidative degradation, diastereoselective α-methylation, and intramolecular aldol condensation (Fernández et al., 2017); (Jiménez et al., 2017).
Antimicrobial and Cytotoxic Properties
This compound, along with other dasyscyphin-type terpenoids, has shown inhibitory effects on the germination of conidia of Magnaporthe grisea, a plant pathogen. This discovery points towards its potential use in addressing plant diseases (Liermann et al., 2008). Furthermore, dasyscyphins, including this compound, have been identified with cytotoxic activities against various mammalian cell lines, suggesting their potential in cancer research (Rojas de la Parra et al., 2006).
Antiviral Properties
This compound has also demonstrated antiviral properties. For example, dasyscyphin C (a related compound) extracted from Eclipta prostrata has shown effectiveness against fish nodavirus in vitro, indicating potential applications in aquaculture and fish health management (Krishnan et al., 2010).
Potential in Treating Leishmaniasis
Dasyscyphin C, closely related to this compound, has exhibited leishmanicidal activity, particularly against Leishmania major promastigotes. This suggests a potential role for this compound in the treatment of leishmaniasis, a tropical parasitic disease (Khanna et al., 2009).
Propriétés
Formule moléculaire |
C22H32O2 |
|---|---|
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
(4S,4aR,6aS,11aR,11bR)-4-(hydroxymethyl)-4,6a,8,11b-tetramethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluoren-7-ol |
InChI |
InChI=1S/C22H32O2/c1-14-6-7-15-12-17-21(3)10-5-9-20(2,13-23)16(21)8-11-22(17,4)18(15)19(14)24/h6-7,16-17,23-24H,5,8-13H2,1-4H3/t16-,17+,20+,21-,22-/m0/s1 |
Clé InChI |
QLLVZMNPEACNBC-HFQQBTNDSA-N |
SMILES isomérique |
CC1=C(C2=C(C[C@H]3[C@@]2(CC[C@@H]4[C@@]3(CCC[C@]4(C)CO)C)C)C=C1)O |
SMILES canonique |
CC1=C(C2=C(CC3C2(CCC4C3(CCCC4(C)CO)C)C)C=C1)O |
Synonymes |
dasyscyphin E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



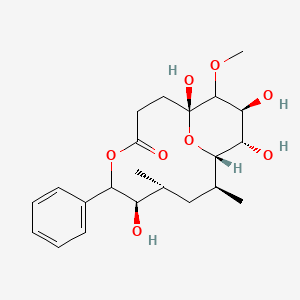
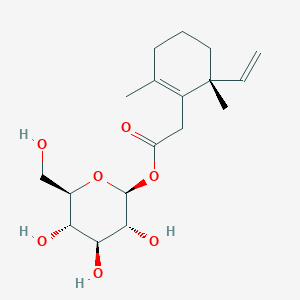
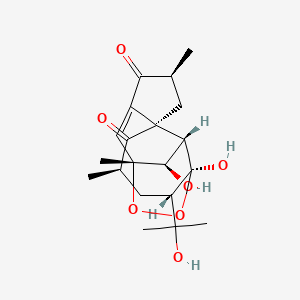

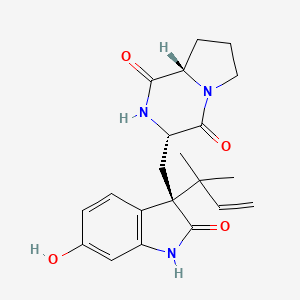
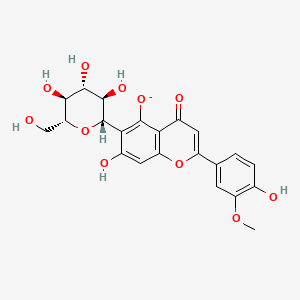
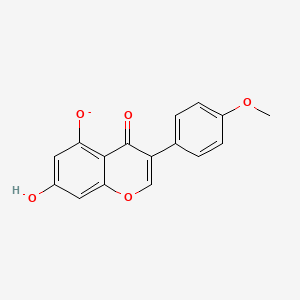
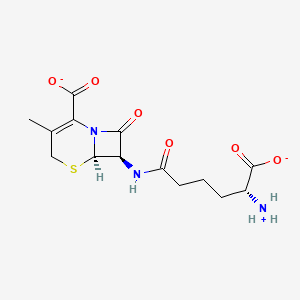


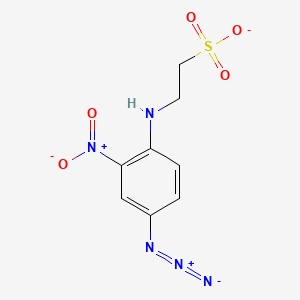
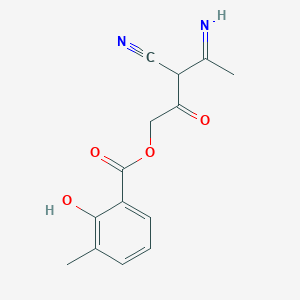
![5-ethyl-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1264277.png)
